Methyl 2,4-dioxo-4-(4-phenylphenyl)butanoate
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Overview
Description
Methyl 4-(1,1’-biphenyl-4-yl)-2,4-dioxobutanoate is an organic compound that features a biphenyl group attached to a dioxobutanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1,1’-biphenyl-4-yl)-2,4-dioxobutanoate typically involves the following steps:
Formation of Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki-Miyaura cross-coupling reaction between a halogenated biphenyl and a boronic acid derivative in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of Methyl 4-(1,1’-biphenyl-4-yl)-2,4-dioxobutanoate may involve large-scale Suzuki-Miyaura cross-coupling reactions followed by esterification. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1,1’-biphenyl-4-yl)-2,4-dioxobutanoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitrating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
Methyl 4-(1,1’-biphenyl-4-yl)-2,4-dioxobutanoate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its potential biological activity.
Materials Science: It is utilized in the creation of advanced materials, including polymers and liquid crystals.
Biological Studies: The compound is studied for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of Methyl 4-(1,1’-biphenyl-4-yl)-2,4-dioxobutanoate involves its interaction with specific molecular targets. The biphenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites . These interactions can modulate various biological pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[{2′-(2H-Tetrazol-5-yl)-[1,1′-biphenyl]-4-yl)methyl} (2-R-2-oxoethyl)amino]benzoic Acid Derivatives .
- 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide .
Uniqueness
Methyl 4-(1,1’-biphenyl-4-yl)-2,4-dioxobutanoate is unique due to its specific ester and biphenyl functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural features allow for versatile applications in various scientific fields, distinguishing it from other similar compounds .
Properties
IUPAC Name |
methyl 2,4-dioxo-4-(4-phenylphenyl)butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-21-17(20)16(19)11-15(18)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYQRPUOLGQGFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80493491 |
Source
|
Record name | Methyl 4-([1,1'-biphenyl]-4-yl)-2,4-dioxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80493491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63656-27-9 |
Source
|
Record name | Methyl 4-([1,1'-biphenyl]-4-yl)-2,4-dioxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80493491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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